2'-n-Propoxy-2,2,2,5'-tetrafluoroacetophenone

説明

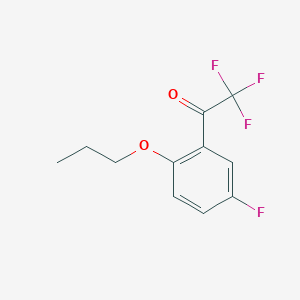

2’-n-Propoxy-2,2,2,5’-tetrafluoroacetophenone is an organic compound with the molecular formula C11H10F4O2 and a molecular weight of 250.1924 . This compound is characterized by the presence of a propoxy group and four fluorine atoms attached to an acetophenone core. It is used in various chemical research and industrial applications due to its unique properties.

準備方法

The synthesis of 2’-n-Propoxy-2,2,2,5’-tetrafluoroacetophenone typically involves the reaction of 2,2,2-trifluoroacetophenone with n-propyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the propoxy group . Industrial production methods may involve large-scale batch reactors and continuous flow processes to ensure consistent quality and yield.

化学反応の分析

2’-n-Propoxy-2,2,2,5’-tetrafluoroacetophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol, often using reagents like sodium borohydride or lithium aluminum hydride.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C13H12F4O

- Molecular Weight : Approximately 268.24 g/mol

- Structure : The compound features a phenyl ring substituted with a propoxy group and tetrafluoroacetophenone moiety, which imparts unique electronic properties conducive to various chemical reactions.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Addition : The ketone group can undergo nucleophilic addition reactions, making it useful for synthesizing more complex molecules.

- Electrophilic Substitution : The aromatic ring can be modified through electrophilic substitution reactions, allowing for the introduction of functional groups that enhance biological activity or material properties.

Biological Research

The biological applications of 2'-n-Propoxy-2,2,2,5'-tetrafluoroacetophenone are emerging, particularly in the following areas:

- Enzyme Inhibition : Similar compounds have been studied as potential inhibitors of enzymes such as acetylcholinesterase (AChE). The electrophilic nature of the ketone allows it to form stable adducts with active site residues in enzymes, potentially leading to significant inhibition .

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties due to its structural characteristics that influence membrane permeability and interaction with cellular components.

Material Science

In material science, this compound is investigated for its potential in developing advanced materials:

- Fluorinated Polymers : The incorporation of fluorinated groups enhances thermal stability and chemical resistance in polymers. This compound can be used as a precursor for synthesizing fluorinated polymers with desirable properties for coatings and films.

- Catalysis : Its unique chemical structure allows it to act as an organocatalyst in various industrial processes, facilitating reactions under mild conditions.

Anticancer Studies

Research on structurally similar compounds has shown that they can induce apoptosis in cancer cells by modulating metabolic pathways. For instance, dichloroacetate has been effective in reactivating pyruvate dehydrogenase (PDH) in tumor cells .

Enzyme Interaction Studies

Compounds with trifluoromethyl groups have been utilized to probe enzyme mechanisms due to their ability to enhance binding affinity and selectivity toward target enzymes. This suggests that this compound could be similarly effective in studying enzyme interactions.

作用機序

The mechanism by which 2’-n-Propoxy-2,2,2,5’-tetrafluoroacetophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in biochemical studies. The compound can modulate various biochemical pathways, depending on its specific application .

類似化合物との比較

2’-n-Propoxy-2,2,2,5’-tetrafluoroacetophenone can be compared with other fluorinated acetophenones, such as:

2,2,2-Trifluoroacetophenone: Lacks the propoxy group, making it less versatile in certain synthetic applications.

2’-n-Butoxy-2,2,2,5’-tetrafluoroacetophenone: Similar structure but with a butoxy group instead of a propoxy group, which can affect its reactivity and applications.

2’-n-Methoxy-2,2,2,5’-tetrafluoroacetophenone: Contains a methoxy group, leading to different chemical and physical properties.

生物活性

2'-n-Propoxy-2,2,2,5'-tetrafluoroacetophenone (CAS No. 1443312-22-8) is a synthetic organic compound notable for its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrafluoroacetophenone moiety with a propoxy group at the 2' position. Its molecular formula is C12H12F4O2, characterized by high lipophilicity due to the presence of fluorine atoms, which enhances membrane permeability.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens.

- Mechanism of Action : The compound may disrupt bacterial cell membranes or inhibit key metabolic pathways. For instance, it is hypothesized to affect the integrity of the cytoplasmic membrane and interfere with protein synthesis.

-

Case Studies : In vitro studies have shown that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL Pseudomonas aeruginosa 64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated.

-

Cytotoxicity Assays : Using the MTT assay and colony-forming assays, the compound demonstrated cytotoxic effects on various cancer cell lines.

Cell Line IC50 (µM) MCF-7 (breast cancer) 25 HeLa (cervical cancer) 30 A549 (lung cancer) 20 - Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Enzyme Inhibition

Research has also highlighted the role of this compound as an enzyme inhibitor.

- Target Enzymes : It has been shown to inhibit enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which is crucial in glucose metabolism.

| Enzyme | Inhibition Percentage (%) |

|---|---|

| DPP-IV | 75 |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 60 |

This inhibition suggests potential applications in managing diabetes by enhancing insulin signaling.

特性

IUPAC Name |

2,2,2-trifluoro-1-(5-fluoro-2-propoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F4O2/c1-2-5-17-9-4-3-7(12)6-8(9)10(16)11(13,14)15/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCNVQKZZUPCGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)F)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701203781 | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(5-fluoro-2-propoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701203781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443312-22-8 | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(5-fluoro-2-propoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443312-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(5-fluoro-2-propoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701203781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。